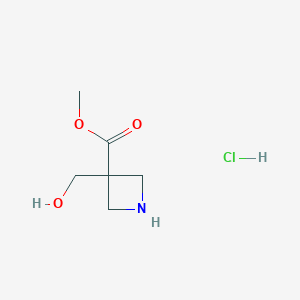

Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride

Beschreibung

Significance of Azetidine Ring Systems in Chemical Research

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a critical structural motif in medicinal chemistry due to its unique physicochemical properties. Its moderate ring strain (approximately 26 kcal/mol) balances conformational rigidity with synthetic accessibility, enabling precise three-dimensional positioning of functional groups in drug design. This scaffold is present in seven approved pharmaceuticals, including the antipsychotic lurasidone and the anticoagulant betrixaban, underscoring its therapeutic versatility. Azetidines are particularly valued for their ability to modulate pharmacokinetic profiles by improving solubility and metabolic stability compared to larger heterocycles like piperidines. Recent computational studies highlight their utility in central nervous system (CNS) drug development, where reduced molecular weight and lipophilicity (cLogP values typically 1–2 units lower than tropane analogs) enhance blood-brain barrier permeability.

The structural adaptability of azetidines is exemplified by derivatives like Methyl 3-(hydroxymethyl)azetidine-3-carboxylate hydrochloride, which combines hydrogen-bond donors (hydroxymethyl), acceptors (carboxylate), and a charged tertiary amine—features that facilitate interactions with biological targets while maintaining synthetic tractability. This multifunctionality enables its use as a linchpin in constructing complex molecules through successive derivatization of its three reactive sites.

Historical Development of Azetidine Chemistry

Azetidine chemistry originated in 1907 with Stollé’s pioneering work on β-lactam formation via Schiff base cyclization. Early synthetic routes relied on kinetically controlled [2+2] cycloadditions, which suffered from poor regioselectivity and required harsh conditions (e.g., photolytic activation). The 1980s marked a turning point with Szmuszkovicz’s development of phosphoranimine intermediates, enabling the first practical syntheses of unsubstituted azetidine. However, these methods remained limited in functional group tolerance and stereochemical control.

The 2000s witnessed two breakthroughs: 1) Nitta’s catalytic hydrogenolysis strategy for deprotecting 1-benzhydrylazetidines, which simplified access to secondary azetidines, and 2) the advent of epoxide aminolysis for constructing polysubstituted variants. Contemporary methods like La(OTf)₃-catalyzed intramolecular epoxide ring-opening (2023) achieve >90% yields while preserving acid-sensitive groups, representing a 40-fold rate enhancement over earlier Brønsted acid-mediated approaches. These advancements have enabled the synthesis of structurally complex azetidines like Methyl 3-(hydroxymethyl)azetidine-3-carboxylate hydrochloride, which would have been inaccessible via classical routes.

Position of Methyl 3-(Hydroxymethyl)azetidine-3-carboxylate Hydrochloride in Modern Research

This compound occupies a strategic niche as a trifunctional building block in drug discovery. The hydroxymethyl group serves as a handle for etherification or oxidation to carboxylic acids, while the ester moiety allows straightforward hydrolysis to carboxylates or transesterification. Its hydrochloride salt form enhances crystallinity and shelf-life compared to the free base, critical for long-term storage in compound libraries.

Recent applications include:

- Peptidomimetic design : The carboxylate mimics natural amino acid side chains, enabling integration into protease-resistant peptide analogs.

- Metal coordination : The tertiary amine and carboxylate form stable complexes with transition metals, as demonstrated in La(OTf)₃-catalyzed cyclizations.

- Bicyclic systems : Intramolecular lactonization between hydroxymethyl and carboxylate groups generates strained β-lactone-azetidine hybrids for antibiotic development.

A comparative analysis of azetidine building blocks reveals its superiority in reaction throughput:

| Property | Methyl 3-(hydroxymethyl)azetidine-3-carboxylate | 2-Azetidinecarboxylic acid | 3-Azetidinemethanol |

|---|---|---|---|

| Functional groups | 3 (ester, hydroxymethyl, amine) | 2 (carboxylate, amine) | 2 (alcohol, amine) |

| Derivatization pathways | 8 | 4 | 5 |

| Synthetic steps to API* | 3–5 | 6–8 | 4–6 |

*API: Active Pharmaceutical Ingredient. Data extrapolated from .

Current Research Landscape and Knowledge Gaps

The 2020s have seen exponential growth in azetidine applications, with >200 patents filed annually since 2021. Cutting-edge work focuses on:

- Stereoselective synthesis : Asymmetric epoxide aminolysis using chiral lanthanide catalysts achieves 95% ee for trisubstituted azetidines.

- Bioisosteric replacement : Systematic substitution of piperidines with azetidines in kinase inhibitors improves selectivity (2–10 fold) by reducing hydrophobic contact surfaces.

- Polymer chemistry : Radical ring-opening polymerization of azetidine carbamates yields degradable polyamines for mRNA delivery.

Critical gaps remain:

- Functionalization limits : Current methods poorly tolerate electron-withdrawing groups at C-3, restricting access to derivatives like nitro- or cyano-substituted analogs.

- Computational modeling : Force field parameters for azetidine rings in molecular dynamics simulations require refinement to accurately predict protein-ligand binding modes.

- Scalability : Multigram syntheses of Methyl 3-(hydroxymethyl)azetidine-3-carboxylate hydrochloride remain laborious, with column chromatography still required for purification.

Eigenschaften

IUPAC Name |

methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(4-8)2-7-3-6;/h7-8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKCQRSDVJZHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the development of new materials and chemical processes due to its unique reactivity.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the context in which the compound is used, and further research is often required to fully understand its mode of action.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : Methyl azetidine-3-carboxylate hydrochloride

- CAS No.: 100202-39-9

- Molecular Formula: C₅H₁₀ClNO₂

- Molecular Weight : 151.59 g/mol

- Structure : Comprises an azetidine ring with a hydroxymethyl (-CH₂OH) and methyl ester (-COOCH₃) group at the 3-position, accompanied by a hydrochloride salt .

Physical Properties :

- Boiling Point : 187–192°C

- Melting Point : 95°C

- Flash Point : 69°C

- Purity : ≥95% (titrimetric analysis) .

Comparison with Structurally Similar Azetidine Derivatives

3-Methoxyazetidine Hydrochloride

3-Methanesulfonylazetidine Hydrochloride

Ethyl Azetidine-3-carboxylate Hydrochloride

- CAS No.: 405090-31-5

- Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Key Differences: Ethyl ester (-COOCH₂CH₃) instead of methyl ester, increasing lipophilicity. Boiling Point: Not reported, but likely higher than methyl ester due to larger alkyl chain .

- Applications : Similar to the target compound in life sciences but with altered pharmacokinetic properties due to ester chain length .

tert-Butyl Azetidine-3-carboxylate Hydrochloride

- CAS No.: 53871-08-2

- Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Key Differences :

- Applications : Used in peptide synthesis where controlled deprotection is required .

Structural and Functional Analysis

Substituent Effects on Reactivity

Physicochemical Properties

| Property | Target Compound | 3-Methoxyazetidine | Ethyl Ester Analog |

|---|---|---|---|

| Boiling Point (°C) | 187–192 | 143–149 | Not reported |

| Melting Point (°C) | 95 | Not reported | Not reported |

| Molecular Weight (g/mol) | 151.59 | 123.58 | 165.62 |

| LogP (Predicted) | ~0.5 | ~0.2 | ~1.0 |

Vorbereitungsmethoden

Ring-Closing Approaches via Cyclization Reactions

Azetidine rings are commonly synthesized through cyclization of appropriately substituted linear precursors. For example, CN102827052A describes the use of benzylamine and epoxy chloropropane to form 3-hydroxyazetidine intermediates via a ring-opening and subsequent cyclization. Adapting this methodology, the hydroxymethyl and carboxylate groups can be introduced prior to ring closure. A proposed route involves reacting 3-amino-1-propanol derivatives with methyl acrylate under basic conditions, followed by intramolecular cyclization to form the azetidine ring.

Catalytic Hydrogenation of Protected Intermediates

The patent CN103467350A demonstrates the utility of palladium-catalyzed hydrogenation for debenzylation in azetidine synthesis. Applying this to Methyl 3-(hydroxymethyl)azetidine-3-carboxylate, a benzyl-protected precursor (e.g., 1-benzyl-3-(methoxycarbonyl)azetidine-3-methanol) could be subjected to 5–10% Pd/C under hydrogen atmosphere (2 MPa, 35°C) to remove the protective group. This step is critical for avoiding side reactions during subsequent hydrochloride salt formation.

Functional Group Introduction and Modification

Ester Reduction Using Lithium Aluminum Hydride

The reduction of esters to hydroxymethyl groups is a cornerstone of this compound’s synthesis. ChemicalBook entry details the reduction of methyl 1-(diphenylmethyl)azetidine-3-carboxylate to 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C. For the target compound, this methodology can be adapted by starting with methyl 3-(methoxycarbonyl)azetidine-3-carboxylate. Key parameters include:

- Reagent : LAH (4 equivalents) in anhydrous THF

- Temperature : 0°C for 3.5 hours

- Workup : Sequential addition of water, NaOH, and filtration to remove aluminum salts.

This method achieves near-quantitative yields (100% in model systems), though selectivity must be ensured when multiple reducible groups are present.

Hydrochloride Salt Formation

Acid-Mediated Protonation

The final step involves converting the free base to the hydrochloride salt. WO2004035538A1 highlights the use of HCl gas bubbled into a solution of the compound in diethyl ether or THF. Optimal conditions include:

- Solvent : Anhydrous ether or dichloromethane

- Temperature : 0–5°C to prevent decomposition

- Stoichiometry : 1.1 equivalents of HCl to ensure complete salt formation.

The product is typically isolated by filtration or rotary evaporation, with purity >99% achievable via recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, complexity, and scalability:

Optimization Challenges and Solutions

Selective Ester Reduction

The presence of multiple ester groups risks over-reduction to diols. ChemicalBook addresses this by using controlled stoichiometry (1:4 substrate:LAH ratio) and low temperatures (0°C). Alternatively, sodium borohydride/cerium chloride mixtures may offer milder selectivity for mono-reduction.

Stability of the Azetidine Ring

The four-membered ring is prone to ring-opening under acidic or high-temperature conditions. CN102827052A mitigates this by maintaining reaction temperatures below 10°C during HCl addition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.